molecular formula C17H28O2 B1214555 gamma-Propanol CAS No. 36294-23-2

gamma-Propanol

Cat. No. B1214555
CAS RN: 36294-23-2
M. Wt: 264.4 g/mol
InChI Key: KPYNPYLYIYBHEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Gamma-Propanol synthesis might involve reactions similar to those found in the study of tertiary alcohols from Propanol-2 and Ethylene by Gamma-ray Irradiation, which highlights the potential for creating complex alcohol structures through irradiation methods (Hirota & Hatada, 1961). Additionally, the asymmetric synthesis of gamma-hydroxy alpha,beta-unsaturated aldehydes suggests methodologies that could be adapted for this compound, emphasizing the role of enantioselective reactions in achieving desired stereochemistry (El-Sayed, Anand, & Carreira, 2001).

Molecular Structure Analysis

Research on the gamma-cyclodextrin n-propanol inclusion complex provides insights into the molecular interactions and geometrical considerations relevant to this compound's structure. It reveals how gamma-cyclodextrin can host n-propanol within its cavity, hinting at the spatial arrangement and potential for inclusion complexes with this compound (Lindner & Saenger, 1980).

Chemical Reactions and Properties

The gamma-radiolysis of aqueous nitrate-1-propanol solutions study sheds light on the chemical behavior of propanol under gamma irradiation, indicating the formation of various products and suggesting the reactivity of this compound under similar conditions (Patil, Bedekar, & Patil, 1992).

Physical Properties Analysis

Investigations into the temperature-dependent structure of liquid 1-propanol through neutron diffraction and EPSR simulations offer a detailed view of the hydrogen-bonding dynamics and molecular organization, which could be extrapolated to understand this compound's physical behavior across different temperatures (Sillrén, Swenson, Mattsson, Bowron, & Matic, 2013).

Chemical Properties Analysis

The study on gamma-radiolysis further contributes to understanding this compound's potential chemical properties, particularly in terms of its reactivity and the types of products that might result from its interaction with gamma rays. This information is crucial for predicting the compound's behavior in various chemical environments (Patil, Bedekar, & Patil, 1992).

Scientific Research Applications

Gamma Radiation Sterilization

Gamma radiation is a highly effective sterilization method, offering advantages such as high efficiency, room temperature operation, and penetration into sealed containers. Research highlights the protective effect of free radical scavengers, such as 2-propanol, against drug degradation during gamma radiation sterilization. 2-Propanol showed a higher protective effect compared to methanol, indicating its potential utility in radiation sterilization processes (El-Bagory, 2007).

Gamma Surgery in Medical Treatments

Gamma surgery (GS) is used for treating brain metastases from melanoma. GS effectively treats melanoma metastases in the brain, overcoming radioresistance barriers and yielding better results than fractionated radiation. This underlines the importance of gamma radiation in advanced medical treatments (Mingione et al., 2002).

Enantioseparation of Basic Drugs

Gamma-Propanol plays a role in the enantioseparation of basic drugs, which is essential for understanding drug behavior in biological systems. Alcohol hydrophobicity and bulkiness influence the enantioresolution of drugs, indicating that this compound can be used to understand drug interactions better (Deñola et al., 2008).

Soil Sterilization for Laboratory Experiments

Gamma irradiation is recommended over other techniques for soil sterilization in laboratory experiments. It effectively eliminates soil microorganisms and helps in understanding soil chemistry and biology in controlled conditions (McNamara et al., 2003).

Metabolomics in Yeast under Stress

This compound is used in metabolomics to understand cellular responses to stress, such as cadmium exposure in yeast. Such studies are crucial for understanding stress responses at a molecular level, providing insights into cellular adaptation mechanisms (Tanaka et al., 2007).

properties

IUPAC Name

2,6-ditert-butyl-4-(3-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYNPYLYIYBHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189829
Record name gamma-Propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36294-23-2
Record name gamma-Propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate (117 g, 0.4 mol) in 200 ml of anhydrous ether was added dropwise to a mixture of lithium aluminum hydride (17 g, 0.45 mol) and anhydrous ether (800 ml) under an inert atmosphere with ice-water cooling. After the addition was completed, the reaction mixture was heated at reflux temperature for one hour, then cooled to room temperature. To the cooled mixture was added dropwise 80 ml of 3% sodium hydroxide aqueous solution with vigorous stirring and with ice-water cooling. After the addition was completed, the mixture was stirred at room temperature for 30 minutes. A white precipitate was separated by filtration and washed with ether. The filtrate and washings were combined and evaporated. The residue was vacuum distilled to give 101 g (95%) of the product.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

Substitution of 38 grams (0.5 moles) of 1,3-propanediol for the 1,6-hexanediol of Example 3 and heating the mixture for 5 hours yielded after workup 9.4 grams (35.5% yield) of 3-(3,5-di-tert.-butyl-4-hydroxyphenyl) propanol. The product is a pale yellow oil of a boiling point 135°-140° C. at 0.15 mm. of mercury which crystallized on standing to give a solid with a melting point of 67.5 to 69° C.
Quantity
38 g
Type
reactant
Reaction Step One
Name
1,6-hexanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension lithium aluminum hydride (11.2 g) in diethyl ether (500 mL) is added over a period of 30 minutes ethyl 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]propionate (60.0 g) in diethyl ether (100 mL). The mixture is heated at reflux for 3 hours and then quenched by the sequential addition of water (11 mL), 10% aqueous sodium hydroxide (11 mL) and water (66 mL). The resulting suspension is washed with tetrahydrofuran and the filtrate is concentrated to give 48 g of 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxy-phenyl]propanol. Trituration of the residue with heptane gave 46 g of light yellow crystals. The 1H NMR spectrum and field desorption mass spectrum are consistent with the above-specified product.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What effect does repeated gamma-propanol administration have on erythrocyte membranes in rats exposed to noise stress?

A1: Studies show that repeatedly giving this compound (3,5-ditertbutyl-4-hydroxyphenyl propanol) to rats exposed to acoustic noise leads to several changes in their erythrocyte membranes. These include:

  • Increased phospholipid content: [, ]
  • Decreased cholesterol levels: [, ]
  • Inhibition of ATPase activity: [, ]

Q2: What is the potential interaction between this compound and cholesterol levels under different stress durations?

A2: The research suggests a complex interaction between this compound, cholesterol levels, and the duration of acoustic stress exposure in rats.

  • Short-term: Initially, this compound appears to lower cholesterol, demonstrating a hypocholesterolemic effect when rats are subjected to short-term or acute acoustic stress. [, ]

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